molecular formula C11H13ClO2 B12902557 2-((4-Chlorophenoxy)methyl)tetrahydrofuran CAS No. 828254-94-0

2-((4-Chlorophenoxy)methyl)tetrahydrofuran

Cat. No.: B12902557
CAS No.: 828254-94-0
M. Wt: 212.67 g/mol
InChI Key: VDFQVYNLECJSMX-UHFFFAOYSA-N
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Description

2-((4-Chlorophenoxy)methyl)tetrahydrofuran is an organic compound that belongs to the class of furan derivatives It features a tetrahydrofuran ring substituted with a 4-chlorophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenoxy)methyl)tetrahydrofuran typically involves the reaction of 4-chlorophenol with tetrahydrofuran in the presence of a suitable base and a chloromethylating agent. One common method involves the use of sodium hydride (NaH) as the base and chloromethyl methyl ether (MOMCl) as the chloromethylating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as reaction optimization, purification, and quality control to ensure the final product meets industry standards. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenoxy)methyl)tetrahydrofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan diols, while reduction can produce tetrahydrofuran derivatives with varying degrees of saturation .

Scientific Research Applications

2-((4-Chlorophenoxy)methyl)tetrahydrofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenoxy)methyl)tetrahydrofuran involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrofuran: A similar compound with a methyl group instead of the chlorophenoxy group.

    4-Chlorophenoxyacetic acid: Another related compound used as a herbicide.

Uniqueness

2-((4-Chlorophenoxy)methyl)tetrahydrofuran is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a tetrahydrofuran ring and a chlorophenoxy group makes it versatile for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]oxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11/h3-6,11H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFQVYNLECJSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464031
Record name Furan, 2-[(4-chlorophenoxy)methyl]tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828254-94-0
Record name Furan, 2-[(4-chlorophenoxy)methyl]tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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